molecular formula C18H19NO3S B2885523 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 878428-80-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2885523
CAS RN: 878428-80-9
M. Wt: 329.41
InChI Key: XNVNIFAUEIKIOW-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. In

Scientific Research Applications

Synthesis of Arylsulfonylquinoline Derivatives

tert-Butyl Hydroperoxide Mediated Cascade Synthesis : A novel synthesis approach for 3-arylsulfonylquinoline derivatives, significant in pharmaceutical applications, has been developed. This method involves a cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides mediated by tert-butyl hydroperoxide, eliminating the need for metals. It facilitates the formation of the C-S bond and quinoline ring through a sulfonylation-cyclization-aromatization process, offering a straightforward route to these compounds (Zhang et al., 2016).

Anticancer Activity of Tetrahydroisoquinoline Derivatives

Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents : Research has focused on the tetrahydroisoquinoline moiety, prevalent in biologically active molecules, for its potential as a pharmaceutical agent. The synthesis of analogs maintaining this moiety has revealed compounds with potent cytotoxicity, indicating their potential in anticancer drug development (Redda et al., 2010).

Antimicrobial and Antifungal Activities

Synthesis and Evaluation of N-pyridinium, Quinolinium, and Isoquinolinium Sulfonate Derivatives : A study described the synthesis of novel quaternary ammonium salts with pyridyl, quinolyl, and isoquinolyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities, showing moderate to high activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Fadda et al., 2016).

Arylsulfonamide-based Antioxidant and Antimicrobial Activities

Evaluation of Arylsulfonamide-based Quinolines for Antioxidant and Antimicrobial Activities : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and assessed for their antioxidant, antifungal, and antibacterial properties. Certain derivatives exhibited significant DPPH radical scavenging activity and antimicrobial efficacy, underscoring their potential in therapeutic applications (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(11-13-23(21,22)17-8-2-1-3-9-17)19-12-10-15-6-4-5-7-16(15)14-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVNIFAUEIKIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one

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